2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4O/c14-11-5-8(15)1-2-10(11)13(20)18-9-6-16-12-3-4-17-19(12)7-9/h1-7H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWULSBMNKUIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chloro-4-fluorobenzoyl chloride with pyrazolo[1,5-a]pyrimidine-6-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form fused ring systems.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent for the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. The compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 2-Cl and 4-F substituents in the target compound may enhance binding to kinase ATP pockets compared to non-halogenated analogs, as seen in GZD856’s trifluoromethyl group .
- Side Chain Diversity: D940 incorporates a dimethylaminopyrrolidine group, which may enhance solubility and pharmacokinetic properties compared to the simpler benzamide in the target compound .
Biological Activity
2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound within the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities, particularly in cancer therapeutics. This compound has garnered interest due to its ability to inhibit specific kinases involved in cell cycle regulation, thus presenting potential applications in oncology.
The primary biological target of 2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 disrupts the cell cycle, particularly affecting the transition from the G1 phase to the S phase. This leads to cell cycle arrest and ultimately inhibits cell proliferation.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. Notably:
- MCF7 (breast cancer) : Exhibited a GI50 value of 3.79 µM.
- SF-268 (glioma) : Showed a TGI50 value of 12.50 µM.
- NCI-H460 (lung cancer) : Presented an LC50 value of 42.30 µM .
These results indicate that the compound possesses significant cytotoxic potential across different cancer types.
Case Studies
Several studies have highlighted the anticancer properties and mechanisms of action of related pyrazolo[1,5-a]pyrimidine derivatives:
- Sun et al. (2022) : Identified a derivative with IC50 values ranging from 0.75 to 4.21 µM against H460 and MCF-F cell lines, showing strong potential as a CDK2 inhibitor .
- Zhang et al. (2022) : Reported on pyrazole-5-carboxamide derivatives that inhibited A549 cell lines with an IC50 of 0.95 nM and affected VEGF-induced proliferation with an IC50 of 0.30 nM .
- Li et al. (2023) : Studied N-1,3-triphenyl-1H-pyrazole derivatives that showed significant inhibition against HCT116 cells with IC50 values around 7.01 ± 0.60 µM .
The synthesis of 2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the condensation of 2-chloro-4-fluorobenzoyl chloride with pyrazolo[1,5-a]pyrimidine-6-amine under basic conditions in organic solvents like dichloromethane or tetrahydrofuran . This method allows for purification through recrystallization or chromatography.
Table 1: Summary of Biological Activities
| Cell Line | GI50/TGI50/LC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | CDK2 inhibition |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Antiproliferative effects |
| A549 | 0.95 | VEGF inhibition |
| HCT116 | 7.01 ± 0.60 | Microtubule disassembly |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via regioselective cyclization of 3(5)-aminopyrazoles with 1,3-biselectrophilic reagents under controlled microwave heating (120°C in pyridine). Key steps include:
- Using N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide as a precursor.
- Reacting with cinnamonitriles or enaminones to achieve regioselectivity at position 7 of the pyrazolo[1,5-a]pyrimidine core .
- Characterization : Confirm purity via elemental analysis (e.g., C: 61.65%, H: 4.38%, N: 27.65%) and HRMS (ESI: [M + H]+ = 254.1042) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Key Techniques :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and fluorine/chlorine substituents.
- HRMS : Confirm molecular ion peaks (e.g., m/z 254.1039) .
- Single-crystal X-ray diffraction : Resolve substituent positions (e.g., 7-amino group orientation) .
- Data Interpretation : Compare spectral data with synthesized analogs (e.g., 7-amino-3-(2'-chlorophenylazo) derivatives) to validate structural consistency .
Advanced Research Questions
Q. What factors influence regioselectivity during pyrazolo[1,5-a]pyrimidine functionalization, and how can contradictory data in the literature be resolved?
- Analysis : Regioselectivity is modulated by:
- Electronic effects : Exocyclic amino groups (position 3) vs. endocyclic nitrogen (position 1) nucleophilicity.
- Solvent and temperature : Pyridine at 120°C enhances cyclization efficiency .
- Contradictions : Discrepancies in nucleophilicity studies suggest steric hindrance or solvent polarity (e.g., DMF vs. pyridine) may override basicity-driven selectivity .
Q. What is the biological significance of this compound as a DDR1 inhibitor, and how is its selectivity validated?
- Mechanistic Insights :
- Enzymatic assays : IC50 values of 6.8 nM (DDR1) vs. >1,000 nM for DDR2/Bcr-Abl, confirming selectivity .
- Binding affinity : Kd = 0.6 nM for DDR1, with S(35) selectivity score = 0.035 against 455 kinases .
- Cellular assays : Inhibits proliferation in DDR1-high cancer cells (e.g., MCF7) and suppresses invasion/adhesion at IC50 < 100 nM .
Q. How does 2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide synergize with CDK4/6 inhibitors in cancer therapy?
- Experimental Design :
- Combination studies : Co-treatment with palbociclib in MCF7 cells reduces viability synergistically (CI < 1 via CalcuSyn 2.0) .
- Dose-response : Serial dilution (10-fold) over 72 hours, assessed via SRB assay .
- Mechanism : Dual DDR1-CDK4/6 inhibition disrupts cell cycle (G1 arrest) and extracellular matrix remodeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
